5-(pyrrolidine-1-sulfonyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
Description
The exact mass of the compound this compound is 386.09119807 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)14-5-3-4-13(10-14)11-21-12-15(6-7-16(21)23)26(24,25)22-8-1-2-9-22/h3-7,10,12H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMOIIXEOWTPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Pyrrolidine-1-sulfonyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one, also known by its CAS number 1096184-75-6, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H17F3N2O3S, with a molecular weight of 386.4 g/mol. The structure features a pyrrolidine sulfonyl group and a trifluoromethyl phenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1096184-75-6 |
| Molecular Formula | C17H17F3N2O3S |
| Molecular Weight | 386.4 g/mol |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in neurological and gastrointestinal functions respectively. This inhibition can lead to enhanced cholinergic activity and reduced urease-related pathologies .
- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
Pharmacological Effects
The biological activity of this compound extends to several pharmacological areas:
- Anticancer Activity : Similar compounds have demonstrated anticancer properties through various pathways, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : The sulfonamide functionality is associated with anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Screening : A study evaluated a series of pyrrolidine derivatives for their antibacterial properties. The results indicated that compounds with similar structures exhibited significant activity against multiple bacterial strains, supporting the hypothesis that this compound may possess similar efficacy .
- Enzyme Inhibition Studies : In vitro assays demonstrated that derivatives containing the pyrrolidine sulfonyl group effectively inhibited AChE and urease. This suggests that this compound could be a candidate for further development as an enzyme inhibitor in therapeutic contexts .
- Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies help elucidate the potential effectiveness of the compound in modulating enzyme activity through specific binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
